molecular formula C21H18N2O4 B2960884 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide CAS No. 953008-59-8

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide

Cat. No.: B2960884
CAS No.: 953008-59-8
M. Wt: 362.385
InChI Key: PMZWQNDTPCZXDY-UITAMQMPSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide is a synthetic small molecule designed for research applications, particularly in medicinal chemistry and early-stage drug discovery. This compound features a benzodioxole scaffold, a structural motif present in various pharmacologically active compounds, linked to a p-tolyl-isoxazole moiety via an acrylamide spacer. The benzodioxole group is a privileged structure in medicinal chemistry, often associated with target binding in the central nervous system . The isoxazole ring is a common heterocycle in drug design, known to contribute to molecular recognition and binding affinity. The acrylamide linker, in its (Z)-configuration, provides a rigid, planar structure that can influence the molecule's overall conformation and interaction with biological targets. Researchers may investigate this compound as a potential precursor or lead molecule for the development of modulators for various enzymatic pathways. Its structural complexity makes it a candidate for probing protein-ligand interactions or as a building block in the synthesis of more complex chemical libraries for high-throughput screening. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-14-2-6-16(7-3-14)19-11-17(23-27-19)12-22-21(24)9-5-15-4-8-18-20(10-15)26-13-25-18/h2-11H,12-13H2,1H3,(H,22,24)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZWQNDTPCZXDY-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)/C=C\C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide is a member of the acrylamide family, which has garnered attention due to its potential biological activities, particularly in anticancer research. This article synthesizes available literature regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H18N2O3\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{3}

This structure features a benzo[d][1,3]dioxole moiety and an isoxazole ring, which are known for their diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, compounds derived from pyrazolo[1,5-a]pyrimidines have shown significant anticancer activity against various cell lines, including MDA-MB-231 and MCF-7 breast cancer cells . The compound may exhibit similar properties due to its structural analogies.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
Compound AMDA-MB-23129.1
Compound BMCF-715.3
Compound CMDA-MB-453TBD

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds with similar structures often interact with cellular pathways involved in apoptosis and cell cycle regulation. For example, docking studies have suggested that such compounds can bind effectively to target proteins involved in cancer progression .

Case Studies

A case study involving related compounds demonstrated that modifications in the substituents on the aromatic rings significantly influenced their biological activity. The introduction of electron-donating or withdrawing groups was found to enhance binding affinity and cytotoxicity against cancer cell lines .

Research Findings

In vitro studies have indicated that derivatives of acrylamide compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. These findings suggest a promising avenue for further exploration into this compound as a potential therapeutic agent.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis
CytotoxicityGrowth inhibition
Target InteractionBinds to cellular proteins

Scientific Research Applications

The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acrylamide has garnered interest in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article explores its applications across multiple domains, including medicinal chemistry, neurobiology, and materials science.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The isoxazole derivatives have been shown to inhibit tumor growth in various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death.
  • Case Study : A study demonstrated that a related isoxazole compound reduced the viability of breast cancer cells by 70% after 48 hours of treatment .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases:

  • Research Findings : Compounds with similar structural motifs have been shown to modulate NMDA receptors, which are crucial for synaptic plasticity and memory formation. The protective effects against excitotoxicity suggest potential applications in treating conditions like Alzheimer's disease .

Antimicrobial Properties

There is emerging evidence that compounds containing the benzo[d][1,3]dioxole structure possess antimicrobial activity:

  • Example Studies : Research has shown that derivatives can inhibit the growth of various bacterial strains, indicating potential use as novel antibiotics .

Polymer Chemistry

The acrylamide functional group allows for the incorporation of this compound into polymer matrices:

  • Usage : It can be utilized to synthesize hydrogels with enhanced mechanical properties and biocompatibility for biomedical applications .

Photonic Applications

Due to its unique optical properties, this compound may also find applications in photonics:

  • Research Insights : Studies suggest that incorporating such compounds into polymer films can enhance light absorption and photostability, making them suitable for use in sensors and light-emitting devices .

Comparison with Similar Compounds

Comparison with Structural Analogs

Isoxazole- and Benzodioxole-Containing Acrylamides

(a) N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide
  • Structure : Simpler carboxamide without the acrylamide linker.
  • Molecular Formula : C₁₂H₁₀N₂O₄.
  • Key Difference : Absence of the acrylamide group reduces conformational flexibility and π-conjugation, likely diminishing binding affinity in targets requiring extended hydrophobic interactions.
(b) (Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide
  • Structure : Replaces the isoxazole with a 1,3,4-oxadiazole ring and a pyrazole substituent.
  • Molecular Formula : C₁₆H₁₃N₅O₄.

E- vs. Z-Isomers of Benzodioxole Acrylamides

(a) (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide
  • Structure : E-configuration acrylamide with a 4-hydroxyphenethyl group.
  • Biological Activity : Demonstrated anti-obesity effects via suppression of adipocyte differentiation, PPAR-γ inhibition, and reduced triglyceride levels in vivo .
  • Key Difference : The E-isomer’s linear geometry may enhance interactions with hydrophobic pockets in PPAR-γ compared to the Z-isomer’s bent conformation.

Acrylonitrile Derivatives

(a) (Z)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile
  • Structure : Acrylonitrile analog with a nitro group.
  • Synthesis: Prepared via Knoevenagel condensation.
  • Key Difference : The nitrile group increases electrophilicity, making it more reactive in Michael addition reactions compared to acrylamides.

Heterocyclic Variations

(a) (Z)-N-(3-(Benzo[d][1,3]dioxol-5-yl)allyl)pivalamide
  • Structure : Pivalamide-protected allylamine instead of acrylamide.
  • Synthesis : Hydrogenation of propargylamide precursors.
  • Yield : 81%.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Yield Biological Activity
Target Compound ~C₂₁H₁₇N₃O₄ ~375.38 (Z)-acrylamide, isoxazole 40% Not reported
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide C₁₈H₁₇NO₄ 323.34 (E)-acrylamide, phenethyl N/A Anti-obesity (PPAR-γ inhibition)
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-oxadiazol) C₁₆H₁₃N₅O₄ 339.31 (Z)-acrylamide, oxadiazole N/A Not reported
(Z)-N-(3-(Benzo[d][1,3]dioxol-5-yl)allyl)pivalamide C₁₅H₁₉NO₃ 261.32 Allyl-pivalamide 81% Not reported

Key Research Findings

Synthetic Flexibility : The target compound’s acrylamide linker allows modular synthesis with diverse heterocycles (e.g., isoxazole, oxadiazole), enabling optimization of pharmacokinetic properties.

Isomer-Dependent Activity: E-isomers (e.g., ) show pronounced biological effects (e.g., anti-obesity), suggesting configuration critically impacts target binding.

Notes

Isomerism Matters : The Z/E configuration significantly alters molecular geometry and bioactivity. Computational modeling is recommended to predict binding modes.

Unmet Potential: While the target compound’s synthesis is established, its biological activity remains uncharacterized. Prioritize assays against targets like PPAR-γ or kinases.

Industrial Relevance : Structural analogs (e.g., ’s anti-obesity compound) highlight commercial viability in pharmaceuticals and nutraceuticals.

Q & A

Q. What are the common synthetic routes for acrylamide derivatives containing benzo[d][1,3]dioxol and isoxazole moieties?

Acrylamide derivatives are typically synthesized via condensation reactions. For example, benzo[d][1,3]dioxole-5-carbaldehyde can undergo a Claisen-Schmidt condensation with active methylene compounds to form α,β-unsaturated carbonyl intermediates. Subsequent coupling with amines (e.g., isoxazole-methylamine derivatives) via nucleophilic acyl substitution yields the final acrylamide . Reaction conditions often involve chloroform as a solvent and triethylamine as a base to neutralize HCl byproducts .

Q. How can the stereochemistry (Z/E) of the acrylamide double bond be confirmed experimentally?

The Z-configuration is verified using 1H^1H-NMR spectroscopy. The coupling constant (JJ) between the α- and β-protons of the acrylamide moiety typically ranges from 12–16 Hz for the Z-isomer, as seen in similar compounds like (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3,4-dimethoxyphenethyl)acrylamide (J=15.2HzJ = 15.2 \, \text{Hz}) . X-ray crystallography may also be employed for definitive confirmation if suitable crystals are obtained .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR : 1H^1H- and 13C^{13}C-NMR for structural elucidation (e.g., aromatic proton signals at δ 6.7–7.5 ppm, methylene protons from the benzodioxole at δ 5.96 ppm) .
  • Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., observed m/zm/z 356.20 for related acrylamides) .
  • HPLC : To assess purity and resolve stereoisomers using chiral columns .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield of (Z)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide derivatives?

Microwave irradiation reduces reaction times and enhances selectivity. For example, microwave-assisted condensation of aldehydes with active methylene compounds achieves 70–85% yields in 10–20 minutes, compared to 18–24 hours under conventional heating . Optimization parameters include power (100–300 W), solvent polarity, and temperature gradients to favor Z-isomer formation .

Q. What strategies address contradictory biological activity data in structurally similar compounds?

Discrepancies in pharmacological profiles (e.g., antitumor activity) may arise from variations in substituent electronic effects or steric hindrance. Systematic SAR studies should compare:

  • Isoxazole substituents : Electron-withdrawing groups (e.g., p-tolyl vs. unsubstituted aryl) alter binding affinity to targets like kinases .
  • Benzodioxole positioning : Meta-substitution on the benzodioxole ring enhances metabolic stability compared to para-substitution . Use in vitro assays (e.g., MTT for cytotoxicity) and molecular docking to correlate structural features with activity .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

Tools like SwissADME or ADMETlab estimate:

  • Lipophilicity : LogP values (~3.2) suggest moderate blood-brain barrier penetration.
  • Metabolic stability : The benzodioxole moiety may undergo CYP450-mediated oxidation, requiring prodrug strategies .
  • Toxicity : Structural analogs show low Ames test mutagenicity but potential hepatotoxicity at high doses .

Methodological Challenges and Solutions

Q. What purification techniques resolve issues with byproducts in acrylamide synthesis?

Common challenges include unreacted starting materials and stereoisomeric mixtures. Solutions:

  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 8:2 to 6:4) to isolate the desired product .
  • Recrystallization : Ethanol-DMF mixtures (9:1) improve crystal purity for X-ray analysis .

Q. How do solvent polarity and temperature influence the Z/E ratio in the final product?

Polar aprotic solvents (e.g., DMF) and lower temperatures (0–25°C) favor the Z-isomer due to kinetic control. Nonpolar solvents (e.g., toluene) and higher temperatures (>50°C) promote thermodynamic equilibration toward the E-isomer .

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